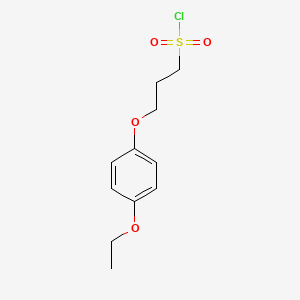

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(4-ethoxyphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO4S/c1-2-15-10-4-6-11(7-5-10)16-8-3-9-17(12,13)14/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVIJEFDTMSMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Sulfonic Acid Derivative

A reliable method is the chlorination of the sulfonic acid intermediate using POCl₃ or PCl₅ under controlled temperature and time conditions:

| Parameter | Condition | Notes |

|---|---|---|

| Chlorinating Agent | POCl₃ or PCl₅ | Excess used to drive reaction |

| Temperature | 80–130 °C | Optimal range for chlorination |

| Reaction Time | 2–4 hours | Ensures complete conversion |

| Work-up | Quenching with water to remove excess chlorinating agent | Protects product integrity |

This method yields the sulfonyl chloride with high purity without requiring complex purification steps, making it economical and scalable.

Etherification to Introduce 4-Ethoxyphenoxy Group

The 4-ethoxyphenoxy moiety can be introduced by reacting the sulfonyl chloride intermediate with 4-ethoxyphenol or its derivatives under basic conditions. Typical conditions include:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base catalysts like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Controlled temperature to optimize yield and minimize side reactions.

This step is crucial to ensure the selective formation of the ether linkage without affecting the sulfonyl chloride functionality.

Alternative Synthetic Routes and Innovations

Recent patent literature and research highlight alternative approaches to improve safety, yield, and scalability:

- Stepwise chlorination and cyclization: Some methods involve initial chlorination of a precursor compound followed by cyclization to form sulfonyl intermediates, which are then converted to sulfonyl chlorides.

- Use of sulfonyl azide intermediates: Though more relevant to sulfonyl azides, these methods inform safer and more controlled preparation of sulfonyl derivatives by employing mild conditions and avoiding hazardous reagents.

- Solvent and reagent optimization: Selecting solvents like methylene dichloride or ethylene dichloride and controlling molar ratios of reagents enhances reaction efficiency and product purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination | POCl₃ or PCl₅, 80–130 °C, 2–4 h | Conversion of sulfonic acid to sulfonyl chloride |

| 2 | Etherification | 4-Ethoxyphenol, base (NaOH/K₂CO₃), DMF/DMSO | Formation of 4-ethoxyphenoxy ether linkage |

| 3 | Work-up and Purification | Quenching with water, extraction | Removal of excess reagents, isolation of pure product |

Research Findings and Practical Considerations

- Reaction Efficiency: Chlorination under the specified conditions yields high-purity sulfonyl chloride without extensive purification, reducing production costs.

- Safety: The use of POCl₃ and PCl₅ requires careful handling due to their corrosive and toxic nature; however, controlled temperature and quenching steps mitigate risks.

- Solubility: The ethoxy substituent improves the solubility of the final compound in organic solvents, facilitating downstream applications.

- Scalability: The described methods are amenable to industrial-scale synthesis due to their simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

Hydrolysis: Reacts with water to form sulfonic acid and hydrochloric acid.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Sulfonamides: Formed through substitution reactions with amines.

Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Reagent in Chemical Reactions: Utilized in various organic transformations.

Biology and Medicine:

Pharmaceutical Research: Investigated for potential therapeutic applications.

Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

Industry:

Material Science: Employed in the development of new materials with specific properties.

Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Comparisons :

- Backbone Length : Propane derivatives (e.g., target compound) offer greater conformational flexibility than ethane analogs.

- Heterocyclic Moieties : The oxan-4-yl group (tetrahydropyran) introduces stereochemical complexity and improves aqueous solubility .

- Dual Functional Groups : The dimethylsulfamoyl derivative (219.24 g/mol) enables multifunctional reactivity, though its lower molecular weight may limit steric stability .

Physicochemical and Commercial Considerations

Reactivity and Stability

Biological Activity

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The sulfonyl chloride functional group is known for its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : C12H15ClO3S

- Molecular Weight : 274.76 g/mol

Table 1: Structural Features

| Feature | Description |

|---|---|

| Sulfonyl Group | -SO2Cl |

| Ethoxy Group | -OCH2CH3 |

| Propane Backbone | -C3H7 |

The biological activity of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride is largely attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. The sulfonyl chloride group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to modulation of protein function and cellular signaling pathways.

Potential Targets

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : The compound could interact with neurotransmitter receptors, influencing neural signaling.

Cellular Effects

Research indicates that this compound may influence several cellular processes:

- Cell Proliferation : Studies have shown that sulfonyl chlorides can affect cell growth and division.

- Apoptosis : There is evidence suggesting that 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride may induce apoptosis in certain cancer cell lines by activating caspase pathways.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various sulfonyl chlorides, 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Interaction | Potential inhibition of key enzymes | |

| Cell Proliferation | Modulates growth in specific cells |

Q & A

Q. What are the key considerations for synthesizing 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride in a laboratory setting?

Synthesis typically involves sulfonation of a propane-1-sulfonyl chloride precursor with 4-ethoxyphenoxy derivatives. A common methodology includes:

- Reacting 3-chloropropane-1-sulfonyl chloride with 4-ethoxyphenol under anhydrous conditions in dichloromethane (DCM) at 0–5°C for controlled substitution .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Confirming purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., δ 1.35 ppm for ethoxy CH3, δ 4.02 ppm for phenoxy protons) .

Q. How can researchers ensure the stability of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride during storage?

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : ¹H/¹³C NMR to confirm ethoxyphenoxy and sulfonyl chloride moieties.

- FTIR : Peaks at 1170–1190 cm⁻¹ (S-O-C) and 1370 cm⁻¹ (S=O) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~289.7 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Solvent Selection : Use DCM or THF to enhance solubility of intermediates while reducing side reactions (e.g., hydrolysis) .

- Temperature Control : Maintain reaction below 10°C to suppress competing pathways like over-sulfonation.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for improved regioselectivity in phenoxy substitution .

Table 1 : Optimization Parameters and Byproduct Yields

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Toluene |

| Temperature (°C) | 0–5 | 10–15 | 25 |

| Byproduct Yield | 5% | 12% | 28% |

Q. How should researchers address contradictory data in computational vs. experimental reactivity studies?

- Case Example : Discrepancies in predicted vs. observed electrophilic reactivity at the sulfonyl chloride group.

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and compare with experimental Hammett substituent constants .

- Resolution : Adjust computational models to account for solvent effects (e.g., PCM for DCM) and steric hindrance from the ethoxyphenoxy group .

Q. What strategies mitigate hazards during large-scale handling of this compound?

- Safety Protocols :

- Environmental Precautions : Treat waste with activated carbon before disposal to reduce aquatic toxicity (H400: Hazardous to aquatic life) .

Methodological Challenges

Q. How can researchers resolve low yields in coupling reactions involving this sulfonyl chloride?

Q. What advanced techniques validate the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to track intermediate formation.

- Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to trace substitution pathways .

Data Interpretation

Table 2 : Comparative Stability in Solvents (25°C)

| Solvent | Degradation Rate (%/hour) | Major Degradation Product |

|---|---|---|

| DCM | 0.2 | None |

| Acetonitrile | 0.5 | Hydrolyzed sulfonic acid |

| Water | 98.0 | Sulfonic acid |

Key Insight : Hydrolysis accelerates in polar protic solvents due to nucleophilic attack by water .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.